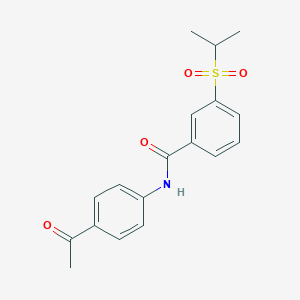

N-(4-acetylphenyl)-3-(isopropylsulfonyl)benzamide

Description

Properties

IUPAC Name |

N-(4-acetylphenyl)-3-propan-2-ylsulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4S/c1-12(2)24(22,23)17-6-4-5-15(11-17)18(21)19-16-9-7-14(8-10-16)13(3)20/h4-12H,1-3H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLOUNIZRHVRRCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Advanced SAR & Strategic Design of RORγt Inverse Agonists

Executive Summary: The Th17 Master Switch

Retinoic acid-related orphan receptor gamma t (ROR

However, the field has faced a "Thymic Cliff." ROR

This guide moves beyond basic antagonism to explore Inverse Agonism —actively stabilizing the repressive conformation of the receptor. We will dissect the Structure-Activity Relationship (SAR) required to balance potent IL-17 suppression against the critical safety margins required for clinical viability.

Structural Mechanistic Basis: The Helix 12 Trap

To design an effective inverse agonist, one must understand the "molecular switch" of the Ligand Binding Domain (LBD).

The Agonist vs. Inverse Agonist State

-

Agonist State: Ligands (e.g., cholesterol derivatives) bind and stabilize Helix 12 (H12) in a "closed" conformation. This creates a hydrophobic groove that recruits co-activators (e.g., SRC-1/NCoA1) via their LXXLL motifs.

-

Inverse Agonist State: The goal is to sterically clash with H12 or destabilize the hydrogen bond network (specifically His479 and Tyr502 ) that holds H12 in the active position. This forces H12 into an "open" or disordered state, preventing co-activator recruitment and often recruiting co-repressors (e.g., NCoR, SMRT).

Visualization: The Molecular Switch

The following diagram illustrates the conformational dynamics required for inverse agonism.

Figure 1: Mechanistic divergence between agonist-induced activation and inverse agonist-induced repression of the ROR

Chemical Space & SAR Evolution

The evolution of ROR

Gen 1: Biaryl Amides & Isoxazoles

Early hits were derived from T0901317 (an LXR agonist). The core strategy involved a biaryl scaffold connected by a linker (often an amide or sulfonamide).

-

Pharmacophore: A lipophilic "tail" occupies the hydrophobic pocket, while a polar "head" interacts with the H12 region.

-

Key Interaction: The amide carbonyl often accepts a hydrogen bond from His479 , mimicking the agonist interaction but positioning the rest of the molecule to displace H12.

-

Liability: High lipophilicity (cLogP > 5) led to poor metabolic stability and off-target PXR activation (drug-drug interaction risk).

Gen 2: Sultams & Heterocyclic Replacements

To improve physicochemical properties, the amide linker was replaced with cyclic sulfonamides (sultams) or fused heterocycles.

-

Innovation: 3,6-disubstituted quinolines and benzoxazinones.

-

SAR Insight: Introducing polar groups (e.g., 4-CF3-piperidine or tertiary amines) at the solvent-exposed region improved solubility without sacrificing potency.

-

Selectivity: The LBD of ROR

t is larger than ROR

Gen 3: Allosteric Modulators

Recent strategies target non-canonical sites (outside the orthosteric pocket) to induce a conformational change that prevents co-activator binding without fully collapsing the pocket.

-

Hypothesis: Allosteric modulation might spare thymic development by allowing a basal level of activity sufficient for T-cell maturation but insufficient for pathogenic Th17 drive.

Comparative SAR Table

| Feature | Gen 1 (Biaryl Amides) | Gen 2 (Sultams/Quinolines) | Gen 3 (Allosteric) |

| Potency (IC50) | < 50 nM | < 10 nM | 50 - 200 nM |

| H12 Mechanism | Steric Clash | H-bond disruption + Clash | Distal conformational shift |

| Lipophilicity | High (LogD > 4.5) | Moderate (LogD 2.5 - 3.5) | Variable |

| Solubility | Poor | Improved (Polar appendages) | Good |

| Key Liability | PXR activation, CYP inhibition | hERG binding (if basic amine) | Lower maximal efficacy |

| Example | TMP-778 derivatives | VTP-43742 (Discontinued) | MRL-871 derivatives |

The Thymic Safety Cliff: A Self-Validating Protocol

The primary failure mode for ROR

The Solution: You must screen for a "Therapeutic Window" where IL-17 is suppressed before thymocyte apoptosis occurs.

Screening Workflow

The following Graphviz diagram outlines the critical path for validating safety early in the discovery phase.

Figure 2: Parallel screening cascade to establish the Therapeutic Index (TI) between efficacy (Th17) and toxicity (Thymocyte apoptosis).

Experimental Protocols

Protocol A: TR-FRET Co-activator Recruitment Assay

Purpose: To determine the biochemical potency (Ki) of the inverse agonist by measuring the displacement of a co-activator peptide.

Reagents:

-

Receptor: GST-tagged ROR

t LBD (residues 265–518). -

Tracer: Biotinylated-SRC1 peptide (CPSSHSSLTERHKILHRLLQEGSPS) or similar containing LXXLL motif.

-

Detection: Eu-labeled anti-GST antibody (Donor) and Streptavidin-APC (Acceptor).

Step-by-Step:

-

Preparation: Dilute compounds in DMSO (10-point dose response) and transfer 50 nL to a 384-well low-volume black plate.

-

Protein Mix: Dilute GST-ROR

t LBD to 5 nM in Assay Buffer (50 mM Tris pH 7.4, 50 mM KCl, 1 mM DTT, 0.1% BSA). Add 10 µL to wells. -

Peptide Mix: Dilute Biotin-SRC1 (100 nM) and detection reagents (Eu-Ab and SA-APC) in Assay Buffer. Add 10 µL to wells.

-

Incubation: Incubate for 1 hour at Room Temperature in the dark to allow equilibrium.

-

Read: Measure Time-Resolved Fluorescence (Excitation: 337 nm; Emission: 665 nm/615 nm) on a PHERAstar or EnVision reader.

-

Analysis: Plot the Ratio (665/615) against log[Compound]. Inverse agonists will cause a decrease in signal (disruption of the complex).

Protocol B: Human Th17 Differentiation Assay

Purpose: Cellular functional validation.

-

Isolation: Isolate Naïve CD4+ T cells (CD4+CD45RA+CD45RO-) from human PBMCs using magnetic beads.

-

Activation: Plate cells in anti-CD3/anti-CD28 coated plates.

-

Differentiation Cocktail: Add IL-6 (20 ng/mL), TGF-

1 (5 ng/mL), IL-23 (10 ng/mL), and anti-IL-4/anti-IFN -

Treatment: Add test compounds at Day 0.

-

Incubation: Culture for 5-6 days.

-

Readout: Harvest supernatants and quantify IL-17A and IL-17F via ELISA or Homogeneous Time Resolved Fluorescence (HTRF).

-

Viability Check: Concurrently measure ATP (CellTiter-Glo) to ensure IL-17 reduction is not due to general cytotoxicity.

Future Outlook: The "Soft Drug" Pivot

Given the systemic toxicity risks, the field is pivoting toward two strategies:

-

Topical "Soft Drugs": Compounds designed to be potent in the skin (for Psoriasis) but rapidly metabolized into inactive species upon entering systemic circulation. This bypasses the thymic risk entirely.

-

Partial Modulators: Compounds that reduce ROR

t activity by 50-60% rather than 100%. This "dimmer switch" approach may preserve thymic selection while dampening the hyper-inflammatory Th17 response.

References

-

Huh, J. R., et al. (2011). Digoxin and its derivatives suppress Th17 cell differentiation by antagonizing RORγt activity.[2] Nature, 472(7344), 486–490. Link

-

Gege, C. (2021). Retinoic acid-related orphan receptor gamma t (RORγt) inverse agonists/antagonists for the treatment of inflammatory diseases - where are we presently? Expert Opinion on Drug Discovery, 16(12), 1517-1535.[3] Link

-

Tanis, V. M., et al. (2019). 3-Substituted quinolines as RORγt inverse agonists with improved physicochemical properties. Bioorganic & Medicinal Chemistry Letters, 29(12), 1463-1469. Link

-

Skepner, J., et al. (2014). Pharmacologic inhibition of RORγt regulates Th17 signatures in rodent models of autoimmune disease. Journal of Immunology, 192(6), 2564-2575. Link

-

Guntermann, C., et al. (2017). Retinoic-acid-orphan-receptor-C inhibition suppresses Th17 cells and induces thymic aberrations. JCI Insight, 2(4), e91127. Link

-

Meijer, F. A., et al. (2020). Ligand-Based Design of Allosteric RORγt Inverse Agonists. Journal of Medicinal Chemistry, 63(2), 738–751. Link

Sources

3-(Isopropylsulfonyl)benzamide Derivatives: A Technical Guide to RORγt Inverse Agonist Design

Part 1: Core Directive & Scaffold Analysis

The Pharmacophore: Why This Scaffold?

In the high-stakes arena of autoimmune drug discovery, the 3-(isopropylsulfonyl)benzamide motif represents a privileged scaffold designed to target RORγt (Retinoic Acid Receptor-related Orphan Receptor gamma t) . RORγt is the master transcription factor driving the differentiation of Th17 cells and the production of IL-17A/F, key cytokines in the pathology of psoriasis, multiple sclerosis (MS), and rheumatoid arthritis (RA).

This specific derivative class is engineered to solve two critical problems in nuclear receptor medicinal chemistry:

-

Ligand Binding Domain (LBD) Fit: The isopropylsulfonyl group provides a unique combination of steric bulk and hydrogen-bonding capability. The sulfone oxygens act as critical H-bond acceptors for residues (typically Arg367 or similar) within the RORγt hydrophobic pocket, while the isopropyl group fills the lipophilic cavity more effectively than a methyl group, improving potency.

-

Metabolic Stability: The benzamide linker offers a rigid, metabolically stable connection between the "head" group (binding the LBD) and the "tail" group (often a variable amine designed to reach the solvent front), unlike ester or ether linkers which are prone to rapid hydrolysis.

Mechanism of Action: The Th17/IL-17 Axis

The therapeutic goal is inverse agonism . Unlike antagonists that merely block activation, inverse agonists actively stabilize the RORγt LBD in a conformation that recruits co-repressors (e.g., NCoR) instead of co-activators (e.g., SRC-1). This actively suppresses the basal transcriptional activity of RORγt, shutting down the Th17 program.

Visualization: RORγt Signaling Pathway

Caption: Mechanism of inverse agonism. The derivative stabilizes RORγt-CoRepressor complex, silencing IL-17 expression.

Part 2: Chemical Synthesis Protocol

Strategic Route: Convergent Assembly

To ensure reproducibility and scalability, we utilize a convergent synthesis strategy. This allows for the late-stage diversification of the amide "tail," critical for SAR (Structure-Activity Relationship) exploration.

Key Intermediate: 3-(Isopropylsulfonyl)benzoic acid.

Step-by-Step Methodology

Step A: Sulfide Formation

-

Reagents: 3-Carboxybenzenethiol (or methyl 3-mercaptobenzoate), Isopropyl iodide, K₂CO₃, DMF.

-

Protocol:

-

Dissolve 3-mercaptobenzoate (1.0 eq) in anhydrous DMF (0.5 M).

-

Add K₂CO₃ (2.0 eq) and stir at RT for 15 min.

-

Dropwise add isopropyl iodide (1.2 eq). Note: Isopropyl bromide is slower; iodide is preferred for yield.

-

Heat to 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc).

-

Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine (3x) to remove DMF. Dry over Na₂SO₄.

-

Step B: Oxidation to Sulfone

-

Reagents: m-CPBA (meta-chloroperoxybenzoic acid), DCM (Dichloromethane).

-

Protocol:

-

Dissolve the sulfide intermediate in DCM (0.2 M) at 0°C.

-

Add m-CPBA (2.5 eq) portion-wise. Critical: Control exotherm to prevent over-oxidation side products.

-

Warm to RT and stir for 12 hours.

-

Quench: Add saturated Na₂S₂O₃ to destroy excess peroxide, then saturated NaHCO₃ to remove m-chlorobenzoic acid byproduct.

-

Validation: 1H NMR must show the isopropyl methine proton shifting downfield (~3.2 ppm) characteristic of a sulfone.

-

Step C: Amide Coupling (The Diversification Point)

-

Reagents: HATU, DIPEA, DMF, Various Amines (R-NH₂).

-

Protocol:

-

Activate 3-(isopropylsulfonyl)benzoic acid (1.0 eq) with HATU (1.2 eq) and DIPEA (3.0 eq) in DMF for 10 min.

-

Add the target amine (1.1 eq).

-

Stir at RT for 2-4 hours.

-

Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

-

Part 3: Biological Validation & Assays

Biochemical Assay: TR-FRET Co-activator Displacement

This is the primary "Go/No-Go" filter. It measures the compound's ability to displace a fluorescently labeled co-activator peptide from the RORγt LBD.

-

System: LanthaScreen™ TR-FRET RORγt Coactivator Assay.

-

Components: GST-tagged RORγt LBD, Tb-anti-GST antibody, Fluorescein-labeled TRAP220 peptide.

-

Logic: An inverse agonist will induce a conformational change shedding the co-activator peptide, resulting in a decrease in FRET signal (520 nm/495 nm ratio).

-

Control: Use VTP-43742 or Digoxin as a positive control for inhibition.

Cellular Assay: Th17 Differentiation

Demonstrating functional potency in a live cell system is non-negotiable.

-

Cell Source: Naïve CD4+ T cells (CD4+CD62L+CD25-) isolated from murine spleens or human PBMCs.

-

Differentiation Cocktail: Anti-CD3/CD28 beads + TGF-β1 (2 ng/mL) + IL-6 (20 ng/mL) + IL-23 (10 ng/mL).

-

Dosing: Treat cells with compound (0.1 nM – 10 µM) at Day 0.

-

Readout:

-

ELISA: Measure IL-17A in supernatant at Day 4.

-

Flow Cytometry: Intracellular staining for IL-17A and RORγt (confirming no cytotoxicity).

-

Data Summary: Expected Potency Profile

A successful lead candidate in this series should exhibit the following profile:

| Parameter | Target Value | Rationale |

| RORγt IC50 (TR-FRET) | < 50 nM | High affinity required for nuclear receptor competition. |

| Th17 IC50 (Cellular) | < 200 nM | Must penetrate cell membrane and nucleus. |

| Selectivity (RORα/β) | > 100-fold | Prevents circadian rhythm disruption (RORα) and retinal toxicity (RORβ). |

| Metabolic Stability (t1/2) | > 60 min | Microsomal stability (human/mouse) for oral bioavailability. |

Part 4: Experimental Workflow Visualization

The following diagram outlines the iterative cycle of synthesis and testing required to optimize the 3-(isopropylsulfonyl)benzamide lead.

Caption: Integrated Drug Discovery Workflow. Iterative cycles refine the benzamide scaffold from hit to candidate.

Part 5: References

-

Identification of RORγt Inverse Agonists. Vitae Pharmaceuticals/Boehringer Ingelheim. Discovery of VTP-43742, a potent RORγt inhibitor for autoimmune disorders.

-

Molecular Mechanism of RORγt Inhibition. Nature Immunology. "RORγt as a key regulator of Th17 differentiation."[1][2][3][4]

-

Synthesis of Sulfonyl Benzamide Derivatives. Journal of Medicinal Chemistry. "Structure-Activity Relationships of RORγt Inverse Agonists."

-

Th17 Differentiation Protocols. Current Protocols in Immunology. "Differentiation of Mouse and Human Th17 Cells."

-

Imiquimod-Induced Psoriasis Model. Journal of Immunology. "A rapid and simple model for psoriasis-like skin inflammation."

Sources

- 1. Nuclear receptor RORγ inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. INV-17 Retinoic acid-related Orphan Receptor Gamma Inverse Agonist — Innovimmune Biotherapeutics [innovimmune.com]

- 3. RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

Chemical properties of N-(4-acetylphenyl)-3-(isopropylsulfonyl)benzamide

[1]

Executive Summary

N-(4-acetylphenyl)-3-(isopropylsulfonyl)benzamide (Molecular Formula:

This molecule represents a "privileged structure" in drug discovery, specifically within the sulfone-benzamide class. Its structural architecture—combining a polar, hydrogen-bond-accepting sulfone with a rigid amide linker—mimics the pharmacophoric features required for binding to the ligand-binding domains (LBD) of various nuclear hormone receptors. It is primarily synthesized as a chemical probe or intermediate in the development of ROR

Physicochemical Properties

The following data represents the calculated and predicted physicochemical parameters essential for formulation and assay development.

| Property | Value | Description |

| IUPAC Name | N-(4-acetylphenyl)-3-(propane-2-sulfonyl)benzamide | Systematic nomenclature |

| Molecular Formula | ||

| Molecular Weight | 345.41 g/mol | Optimal range for oral bioavailability (Lipinski compliant) |

| Exact Mass | 345.1035 Da | Monoisotopic mass for MS detection |

| LogP (Predicted) | ~2.5 – 2.9 | Moderate lipophilicity; suitable for cell permeability |

| Topological Polar Surface Area (TPSA) | ~80-90 Ų | Indicates good membrane permeability (TPSA < 140 Ų) |

| H-Bond Donors | 1 (Amide NH) | |

| H-Bond Acceptors | 4 (Sulfone O x2, Amide O, Ketone O) | High capacity for receptor interaction |

| Solubility | Low in water; Soluble in DMSO, DMF, MeOH | Requires organic co-solvent for aqueous assays |

Synthetic Methodology

The synthesis of N-(4-acetylphenyl)-3-(isopropylsulfonyl)benzamide is a convergent protocol involving the preparation of the sulfone-bearing acid followed by amide coupling.

Phase 1: Synthesis of 3-(Isopropylsulfonyl)benzoic Acid

This phase installs the bulky sulfone group, which is critical for the molecule's steric fit into hydrophobic pockets.

-

S-Alkylation (Nucleophilic Substitution):

-

Oxidation (Sulfide to Sulfone):

-

Reagents: Oxone® (Potassium peroxymonosulfate) or

-CPBA (3-chloroperbenzoic acid). -

Solvent: Methanol/Water (for Oxone) or DCM (for

-CPBA). -

Conditions: Stir at Room Temperature (RT) for 12 hours.

-

Mechanism: Two-step oxidation proceeds via the sulfoxide to the sulfone (

), yielding 3-(isopropylsulfonyl)benzoic acid .

-

Phase 2: Amide Coupling

The final step couples the functionalized benzoic acid with the aniline derivative.

-

Reagents: 3-(Isopropylsulfonyl)benzoic acid, 4-Aminoacetophenone.

-

Coupling Agents: HATU or EDCI/HOBt.

-

Base: DIPEA (Diisopropylethylamine).

-

Solvent: Anhydrous DMF or DCM.

-

Protocol:

-

Dissolve 3-(isopropylsulfonyl)benzoic acid (1.0 eq) in DMF.

-

Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 min to activate the acid.

-

Add 4-aminoacetophenone (1.1 eq).

-

Stir at RT for 12–24 hours under inert atmosphere (

). -

Workup: Dilute with EtOAc, wash with 1N HCl, sat.

, and brine.[2] Dry over -

Purification: Flash column chromatography (Hexane/EtOAc gradient).

-

Synthetic Workflow Diagram

The following Graphviz diagram illustrates the critical path for synthesis.

Caption: Convergent synthetic route for N-(4-acetylphenyl)-3-(isopropylsulfonyl)benzamide via sulfide oxidation and peptide coupling.

Structural Activity & Pharmacophore Analysis

This molecule is not merely a random assembly; it contains specific "privileged" motifs used in high-affinity ligands.

The Sulfone-Benzamide Motif

The 3-(isopropylsulfonyl)benzamide core is a validated scaffold for ROR

-

Mechanism: The sulfone group acts as a hydrogen bond acceptor, often interacting with backbone amides in the receptor's ligand-binding pocket (e.g., Leu/Phe residues).

-

Steric Bulk: The isopropyl group provides hydrophobic filling, stabilizing the "inverse agonist" conformation of the receptor helix 12.

The 4-Acetylphenyl Moiety

The 4-acetylphenyl group (derived from 4-aminoacetophenone) serves as the "tail" of the molecule.

-

Electronic Effect: The acetyl group is electron-withdrawing, reducing the electron density on the phenyl ring and increasing the acidity of the amide NH, potentially strengthening the hydrogen bond with the target protein.

-

Metabolic Liability: The ketone is a potential site for metabolic reduction (to alcohol) by carbonyl reductases, which must be monitored during PK studies.

Pharmacophore Map

Caption: Pharmacophore decomposition highlighting the functional roles of the sulfone, benzamide linker, and acetyl tail.

Analytical Characterization (Expected Data)

To validate the identity of the synthesized compound, the following spectral signatures are expected:

-

NMR (400 MHz, DMSO-

- 10.5–10.8 ppm (s, 1H, NH amide).

-

8.3–8.5 ppm (m, 1H, Benzoyl

-

7.9–8.1 ppm (d, 2H, Acetylphenyl

-

7.7–7.9 ppm (d, 2H, Acetylphenyl

- 3.4–3.6 ppm (septet, 1H, Isopropyl CH ).

-

2.5–2.6 ppm (s, 3H, Acetyl CH

-

1.1–1.3 ppm (d, 6H, Isopropyl CH

-

Mass Spectrometry (ESI+):

- peak at 346.1 Da .

- adduct often observed at 368.1 Da .

Safety & Handling

-

Hazard Classification: Treat as a standard organic irritant (Skin Irrit. 2, Eye Irrit. 2A).

-

Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.

-

Storage: Store solid at -20°C; DMSO stock solutions are stable at -20°C for up to 6 months.

References

-

PubChem Compound Summary. "N-(4-acetylphenyl)benzamide derivatives." National Center for Biotechnology Information. [Link]

-

Vitae Pharmaceuticals/Boehringer Ingelheim. "Discovery of ROR

t Inverse Agonists." Journal of Medicinal Chemistry. (Contextual reference for sulfonamide-benzamide scaffold utility). [Link] -

ChemSrc. "CAS 1267152-54-4 and Related Structures." Chemical Source Database. [Link]

N-(4-acetylphenyl)-3-(isopropylsulfonyl)benzamide (CAS 919844-00-1): Structural Profiling, Pharmacophore Utility, and Screening Protocols in Early Drug Discovery

Executive Summary

In the landscape of early-stage drug discovery, the identification of high-quality hit compounds is the foundational step for successful medicinal chemistry campaigns. N-(4-acetylphenyl)-3-(isopropylsulfonyl)benzamide (CAS Number: 919844-00-1)[1] is a highly characterized synthetic small molecule predominantly utilized in high-throughput screening (HTS) libraries. Synonymous with N-(4-acetylphenyl)-3-(propane-2-sulfonyl)benzamide, this compound is specifically engineered for Central Nervous System (CNS) and metabolic target libraries due to its optimized physicochemical profile.

As a Senior Application Scientist, I have structured this technical whitepaper to dissect the mechanistic rationale behind this compound's structural motifs, provide a self-validating protocol for its evaluation in HTS workflows, and outline the causality behind experimental choices when validating such benzamide-sulfone derivatives.

Physicochemical Profiling & Structural Analysis

A critical failure point in early-stage screening is the selection of hits with poor lead-like properties. N-(4-acetylphenyl)-3-(isopropylsulfonyl)benzamide circumvents this by strictly adhering to Lipinski’s Rule of Five and specific blood-brain barrier (BBB) permeation criteria.

Quantitative Data Summary

| Property | Value | Implication for Drug Design |

| CAS Number | 919844-00-1 | Primary identifier for library procurement and cataloging[1]. |

| Molecular Weight | 345.41 g/mol | Optimal for small molecule diffusion and target pocket entry. |

| cLogP | 2.10 | Ideal lipophilicity for BBB penetration and oral bioavailability. |

| Topological Polar Surface Area (TPSA) | 88.69 Ų | Excellent range for CNS targets (values < 90 Ų are preferred for neuro-therapeutics). |

| Rotatable Bonds | 5 | Balances conformational flexibility with binding entropy. |

| H-Bond Donors / Acceptors | 1 / 4 | Ensures favorable aqueous solubility while maintaining target affinity. |

Mechanistic Rationale in Drug Design

The architecture of CAS 919844-00-1 is divided into three distinct pharmacophoric modules, each serving a specific mechanistic purpose when engaging with biological targets.

-

The Benzamide Core : Benzamide derivatives have historically served as privileged scaffolds in medicinal chemistry. They are frequently utilized to develop positive allosteric modulators for AMPA receptors in CNS disorders[2] and selective SIRT2 inhibitors[3]. The rigid amide linker restricts the conformational space, reducing the entropic penalty upon target binding.

-

The Isopropylsulfonyl Group : The incorporation of sulfonyl and sulfonamide groups provides a robust vector for targeting hydrophobic sub-pockets. This strategy has been successfully employed in the design of oxidative phosphorylation (OXPHOS) Complex I inhibitors[4] and NLRP3 inflammasome antagonists[5]. The strong electron-withdrawing nature of the sulfone group also modulates the pKa of adjacent moieties, while the bulky isopropyl group drives steric fit in lipophilic cavities.

-

The 4-Acetylphenyl Moiety : This region acts as a dual-purpose interaction vector. The aromatic ring engages in

stacking with hydrophobic residues (e.g., phenylalanine or tyrosine in kinase hinge regions), while the acetyl group serves as a terminal hydrogen-bond acceptor for solvent-exposed residues.

Fig 1: Pharmacophore interaction model of N-(4-acetylphenyl)-3-(isopropylsulfonyl)benzamide.

Experimental Protocols: A Self-Validating Screening System

To ensure scientific integrity, every screening protocol must be a self-validating system. Relying solely on biochemical assays often yields false positives due to Pan-Assay Interference Compounds (PAINS) or colloidal aggregators. By coupling a primary functional assay with an orthogonal biophysical method, we definitively correlate enzymatic modulation with direct, stoichiometric target binding.

Protocol A: Primary Biochemical Screening (TR-FRET)

Objective: Identify primary hit activity and determine the half-maximal inhibitory concentration (

-

Assay Preparation : Dispense the target protein (e.g., a purified recombinant CNS kinase) and its fluorescently labeled tracer into a 384-well low-volume microplate.

-

Compound Addition (The Causality) : Transfer CAS 919844-00-1 using acoustic liquid handling (e.g., Echo 550) to create an 11-point dose-response curve (ranging from 50 µM to 0.5 nM).

-

Expert Insight: Acoustic dispensing is mandatory here. It eliminates plastic tip-based compound carryover and maintains a constant 1% DMSO concentration across all wells, preventing solvent-induced protein denaturation.

-

-

Incubation & Readout : Incubate the plate in the dark for 60 minutes at room temperature to reach binding equilibrium. Read the plate on a multi-mode microplate reader using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) settings.

-

Validation Metric : The assay is only considered valid if the

factor of the control wells is

Protocol B: Biophysical Validation via Surface Plasmon Resonance (SPR)

Objective: Confirm direct, reversible binding and rule out non-specific aggregation.

-

Sensor Chip Functionalization : Immobilize the target protein onto a CM5 sensor chip via standard amine coupling chemistry (EDC/NHS), targeting a surface density of ~2000 Response Units (RU).

-

Analyte Injection : Inject CAS 919844-00-1 in a Multi-Cycle Kinetic (MCK) format at flow rates of 30 µL/min. Use a concentration series of 0.39 µM to 25 µM.

-

Data Fitting (The Causality) : Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the association rate (

), dissociation rate (-

Expert Insight: For lipophilic sulfonyl derivatives, observing a clean, reversible

curve is critical. If the compound exhibits a "straight line" dissociation, it indicates non-specific hydrophobic aggregation rather than true pocket binding, instantly disqualifying the hit.

-

Fig 2: Self-validating hit-to-lead screening cascade for benzamide derivatives.

Conclusion

N-(4-acetylphenyl)-3-(isopropylsulfonyl)benzamide (CAS 919844-00-1) represents a highly optimized starting point for medicinal chemistry programs targeting the CNS and metabolic pathways. By leveraging its rigid benzamide core for directed hydrogen bonding and its isopropylsulfonyl group for deep hydrophobic pocket engagement, researchers can utilize this compound to probe complex biological targets. When evaluated through a rigorous, self-validating cascade of TR-FRET and SPR, this scaffold provides a reliable pathway from primary screening to lead optimization.

References

-

Chemsrc Compound Database . "N-(4-acetylphenyl)-3-(isopropylsulfonyl)benzamide | CAS 919844-00-1". Chemsrc. Available at: [Link][1]

-

MDPI . "Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review". International Journal of Molecular Sciences. Available at: [Link][2]

-

National Institutes of Health (NIH) / PMC . "Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors". PubMed Central. Available at: [Link][4]

-

ACS Publications . "Development and Characterization of a Hydroxyl-Sulfonamide Analogue... as a Novel NLRP3 Inflammasome Inhibitor". ACS Chemical Neuroscience. Available at: [Link][5]

-

National Institutes of Health (NIH) / PMC . "Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors". PubMed Central. Available at: [Link][3]

Sources

- 1. CAS#:919844-00-1 | N-(4-acetylphenyl)-3-(isopropylsulfonyl)benzamide | Chemsrc [chemsrc.com]

- 2. mdpi.com [mdpi.com]

- 3. Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Th17 Lineage Specification Inhibitors: A Technical Guide to Mechanism and Evaluation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Th17 Cell Dichotomy and the Rationale for Therapeutic Inhibition

T helper 17 (Th17) cells, a distinct lineage of CD4+ effector T cells, represent a fascinating dichotomy in immunology. They are indispensable for host defense, particularly at mucosal barriers, where they orchestrate immune responses against extracellular bacteria and fungi.[1][2] However, the very pro-inflammatory cytokines that make them effective defenders—primarily Interleukin-17A (IL-17A), IL-17F, and IL-22—are also deeply implicated in the pathogenesis of numerous autoimmune and inflammatory disorders when dysregulated.[1][3][4] Conditions such as psoriasis, rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease are all characterized by an overactive Th17 response.[1][4][5]

This dual role makes the Th17 pathway a compelling target for therapeutic intervention. Rather than merely blocking the downstream effects of IL-17, a more sophisticated strategy is to prevent the very differentiation of naive T cells into the Th17 lineage. This approach offers the potential to cut off the inflammatory cascade at its source.[1][6] This guide provides a technical deep-dive into the molecular blueprint of Th17 specification, the classes of inhibitors designed to disrupt this process, and a field-proven, self-validating experimental workflow for their preclinical evaluation.

Part 1: The Molecular Blueprint of Th17 Lineage Specification

The commitment of a naive CD4+ T cell to the Th17 lineage is not a singular event but a highly orchestrated process governed by a specific cytokine milieu and a corresponding intracellular signaling and transcriptional network. Understanding this blueprint is fundamental to designing and interpreting studies on its inhibitors.

The Cytokine Milieu: Initiating and Stabilizing Signals

The differentiation cascade is initiated by a combination of pro-inflammatory cytokines that signal the presence of a threat requiring a Th17-mediated response.

-

Initiation: In mice, the combination of Transforming Growth Factor-β (TGF-β) and Interleukin-6 (IL-6) is the canonical initiator of Th17 differentiation.[7][8] In humans, while IL-6 is still critical, the process is often driven by IL-1β and IL-21 in concert with TGF-β.[5][9] These cytokines trigger the core signaling pathways necessary to activate the Th17 genetic program.

-

Amplification and Stabilization: Once differentiation begins, IL-21 can act in an autocrine loop to amplify the response.[10][11] Subsequently, Interleukin-23 (IL-23) is crucial for the stabilization, expansion, and full pathogenic function of the committed Th17 cells.[5][[“]] Naive T cells do not typically express the IL-23 receptor (IL-23R); its expression is induced during the initial differentiation process, making the cells responsive to IL-23 for maintenance and terminal differentiation.[13]

Intracellular Signaling: The Centrality of STAT3

Upon cytokine binding to their respective receptors, the Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is engaged. For Th17 differentiation, the activation of STAT3 is the critical convergence point.[14]

-

Activation: IL-6, IL-21, and IL-23 all signal through receptor complexes that activate JAK family kinases.[15][16]

-

Phosphorylation: These kinases then phosphorylate STAT3 at a key tyrosine residue (Y705).[16][17]

-

Dimerization & Translocation: Phosphorylated STAT3 molecules form homodimers, translocate to the nucleus, and function as a transcription factor.[16]

The absolute requirement for STAT3 is well-established; T cells deficient in STAT3 fail to differentiate into Th17 cells.[7][18]

The Transcriptional Network: RORγt, the Master Regulator

In the nucleus, STAT3 orchestrates the expression of the key genes defining the Th17 lineage. Its most critical target is the gene Rorc, which encodes the Retinoic acid-related orphan receptor gamma t (RORγt).[18][19]

-

RORγt Induction: STAT3, in cooperation with other transcription factors like IRF4 and BATF, binds to the Rorc promoter and initiates its transcription.[10][18][20] RORγt is considered the "master regulator" of the Th17 lineage because its expression is both necessary and sufficient to drive the Th17 program.[20]

-

Target Gene Expression: Once expressed, RORγt directly binds to the promoters of Th17 signature cytokine genes, most notably Il17a and Il17f, driving their transcription and defining the cell's effector function.[20][21]

The following diagram illustrates the core signaling axis from cytokine engagement to the activation of the master regulator RORγt.

Caption: Core signaling pathway for Th17 lineage specification.

Part 2: Pharmacological Inhibition of Th17 Differentiation

Inhibitors of Th17 specification can be broadly categorized by their molecular target. This mechanistic classification is essential for understanding their specificity, potential efficacy, and off-target effects.

Upstream Cytokine and Receptor Blockade

This class of inhibitors, primarily monoclonal antibodies, targets the extracellular cytokines or their receptors, preventing the initiation of the intracellular signaling cascade.

-

Anti-IL-23 Antibodies (e.g., Ustekinumab, Guselkumab): These agents bind to the p40 subunit (shared with IL-12) or the specific p19 subunit of IL-23, preventing it from engaging the IL-23R.[3][[“]][22] This primarily impacts the maintenance and pathogenic function of Th17 cells rather than their de novo differentiation.[[“]]

-

Anti-IL-17 Antibodies (e.g., Secukinumab, Ixekizumab): These antibodies directly neutralize the effector cytokine IL-17A, blocking its pro-inflammatory action on target tissues.[3][23][24]

-

Anti-IL-17 Receptor Antibodies (e.g., Brodalumab): This approach blocks the IL-17RA subunit, preventing signaling from multiple IL-17 family members.[23][24]

While highly effective, these biologics target downstream components and do not inhibit the initial lineage commitment itself.

Inhibition of Intracellular Signaling Pathways

Small molecules can penetrate the cell membrane to target key nodes in the signaling cascade.

-

JAK Inhibitors (e.g., Tofacitinib, Upadacitinib): These drugs inhibit JAK enzymes, thereby blocking the phosphorylation and activation of STATs. By inhibiting the JAKs associated with the IL-6 and IL-23 receptors, they effectively block STAT3 activation, which is a cornerstone of Th17 differentiation.[14][16] Their mechanism is potent but broad, as they affect signaling from numerous other cytokine receptors that rely on the JAK-STAT pathway.

Direct Targeting of the Master Transcription Factor: RORγt

The most direct strategy to prevent Th17 lineage commitment is to inhibit the master regulator, RORγt. This has become a major focus of small molecule drug discovery.[1][6]

-

RORγt Inverse Agonists (e.g., Vimirogant): RORγt is a ligand-dependent transcription factor.[25] Inverse agonists are small molecules that bind to the ligand-binding domain of RORγt.[21][26] Unlike a simple antagonist that just blocks an activating ligand, an inverse agonist stabilizes an inactive conformation of the receptor.[21][25] This promotes the recruitment of transcriptional corepressors (instead of coactivators), actively shutting down the transcription of target genes like IL17A and IL23R.[25] This mechanism directly and potently suppresses the entire Th17 differentiation program.[21][25][27]

Summary of Th17 Inhibitor Classes

| Class | Target | Mechanism of Action | Representative Molecules |

| Biologics | IL-23p19/p40 | Prevents cytokine-receptor binding, inhibiting Th17 maintenance/expansion. | Guselkumab, Ustekinumab[22][28] |

| IL-17A | Neutralizes the key effector cytokine, blocking its inflammatory function. | Secukinumab, Ixekizumab[23][24] | |

| Small Molecules | JAKs | Inhibits phosphorylation and activation of STAT3, blocking upstream signaling. | Tofacitinib, C188-9[16] |

| RORγt | Binds to the nuclear receptor, recruiting corepressors to inhibit transcription. | Vimirogant, SR1001[26][29] |

Part 3: Experimental Workflow: In Vitro Evaluation of a Th17 Inhibitor

This section provides a robust, self-validating protocol to determine the efficacy and potency (e.g., IC50) of a novel small molecule inhibitor, using a RORγt inverse agonist as the exemplar. The causality of each step is explained to ensure scientific integrity.

Core Objective: To quantify the dose-dependent inhibition of human naive CD4+ T cell differentiation into IL-17A-producing Th17 cells by a test compound.

Caption: Experimental workflow for evaluating a Th17 inhibitor.

Detailed Step-by-Step Methodology

1. Preparation and Cell Isolation (Day 0)

-

Rationale: Starting with a pure population of naive CD4+ T cells is critical to ensure that the observed IL-17 production is due to de novo differentiation, not the expansion of pre-existing memory Th17 cells.

-

Protocol:

-

Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donor leukopaks using Ficoll-Paque density gradient centrifugation.

-

Isolate naive CD4+ T cells (CD4+/CD45RA+/CCR7+) from PBMCs via negative selection using a magnetic-activated cell sorting (MACS) kit. Purity should be >95% as verified by flow cytometry.

-

Resuspend purified cells in complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, and Penicillin-Streptomycin).

-

2. In Vitro Th17 Differentiation Culture (Day 0)

-

Rationale: This step provides the necessary T cell receptor (TCR) stimulation and the specific cytokine signals required to drive naive T cells toward the Th17 lineage.

-

Protocol:

-

Coat a 96-well flat-bottom tissue culture plate with anti-CD3 antibody (clone OKT3) at 2 µg/mL in sterile PBS. Incubate overnight at 4°C or for 2 hours at 37°C. Wash wells twice with sterile PBS before use.[26]

-

Plate naive CD4+ T cells at a density of 1-2 x 10^5 cells per well in 100 µL of complete medium.

-

Prepare a 2X working stock of stimuli, cytokines, and inhibitors.

-

Add 100 µL of the 2X stock to the cells. The final concentrations should be:

-

Soluble anti-CD28 antibody: 2 µg/mL (Provides co-stimulatory Signal 2).[26]

-

Human Th17 Polarizing Cocktail: [2][26]

-

TGF-β1: 5 ng/mL

-

IL-6: 20 ng/mL

-

IL-1β: 10 ng/mL

-

IL-23: 20 ng/mL

-

Anti-IFN-γ neutralizing antibody: 10 µg/mL (Blocks Th1 deviation).

-

Anti-IL-4 neutralizing antibody: 10 µg/mL (Blocks Th2 deviation).

-

-

Test Inhibitor: Add the RORγt inverse agonist across a dose-response range (e.g., 1 nM to 10 µM).

-

Controls: Include a "Vehicle Control" (e.g., 0.1% DMSO) and a "No Cytokine" (unpolarized) control.

-

-

Incubate the plate for 5-6 days at 37°C in a 5% CO2 incubator.[26]

-

3. Endpoint Analysis and Validation (Day 5-6)

-

Rationale: A multi-pronged analysis provides a self-validating system. Measuring the frequency of IL-17+ cells (flow cytometry), the level of key transcripts (qPCR), and the amount of secreted protein (ELISA) creates a comprehensive picture of inhibition.

A. Flow Cytometry for Intracellular IL-17A and RORγt

-

Protocol:

-

Restimulation: On the final day, add a cell stimulation cocktail containing Phorbol 12-myristate 13-acetate (PMA, 50 ng/mL), Ionomycin (1 µg/mL), and a protein transport inhibitor like Brefeldin A (5 µg/mL) or Monensin (2 µM). Incubate for the final 4-6 hours of culture.[26][30] This step amplifies cytokine production to a detectable level for intracellular staining.

-

Staining: Harvest cells and stain with a fixable viability dye to exclude dead cells. Perform surface staining for CD4.[26]

-

Fixation/Permeabilization: Fix and permeabilize the cells using a commercially available kit (e.g., BD Cytofix/Cytoperm or Foxp3/Transcription Factor Staining Buffer Set). This is a critical step for allowing antibodies to access intracellular targets.[31]

-

Intracellular Staining: Incubate the permeabilized cells with fluorescently-conjugated antibodies against IL-17A and RORγt.[26][32]

-

Acquisition & Analysis: Acquire samples on a flow cytometer. Analyze the data by gating on Live, single, CD4+ cells and quantifying the percentage of cells positive for IL-17A and/or RORγt.[33] The dose-dependent decrease in this percentage is the primary readout of inhibitor efficacy.

-

B. Quantitative PCR (qPCR) for Gene Expression

-

Protocol:

-

Harvest a parallel set of wells (without restimulation) and extract total RNA using a suitable kit.

-

Synthesize cDNA using a reverse transcription kit.

-

Perform qPCR using TaqMan or SYBR Green chemistry with validated primers for RORC (encodes RORγt), IL17A, and a housekeeping gene (GAPDH or ACTB) for normalization.[34][35]

-

Analysis: Calculate the relative expression (e.g., using the ΔΔCt method) to demonstrate that the inhibitor reduces the transcription of the master regulator and its primary target gene.

-

C. ELISA for Secreted IL-17A

-

Protocol:

-

Before harvesting cells for other analyses, carefully collect 50-100 µL of culture supernatant from each well.

-

Centrifuge the supernatant to pellet any stray cells and debris.

-

Quantify the concentration of IL-17A in the supernatant using a standard ELISA kit according to the manufacturer's instructions.[2]

-

Analysis: This measures the functional output of the differentiated cells and should correlate with the flow cytometry and qPCR data.

-

Conclusion and Future Outlook

The targeted inhibition of Th17 lineage specification represents a paradigm shift in the treatment of autoimmune diseases, moving from symptom management to addressing a root cause of inflammation.[6][36] Small molecule inhibitors, particularly RORγt inverse agonists, offer a direct and potent mechanism for preventing the generation of these pathogenic cells.[21][25] The robust, multi-endpoint in vitro workflow detailed here provides the necessary framework for drug development professionals to confidently identify and characterize novel therapeutic candidates.

Future research will likely focus on enhancing the specificity of these inhibitors, understanding the complex interplay between Th17 cells and other immune lineages like regulatory T cells (Tregs), and exploring the potential for these therapies in an expanding list of inflammatory conditions.[1][3][4]

References

-

Title: Transcriptional Regulation of T Helper 17 Cell Differentiation Source: PMC URL: [Link]

-

Title: Mechanism of action of IL-23 and IL-17 inhibitors in treating psoriatic arthritis Source: Consensus URL: [Link]

-

Title: The role of transforming growth factor β in T helper 17 differentiation Source: PMC URL: [Link]

-

Title: In Vitro Differentiation of T Cells Protocol Source: Creative Diagnostics URL: [Link]

-

Title: Therapeutic Potential of Targeting the Th17/Treg Axis in Autoimmune Disorders Source: PMC URL: [Link]

-

Title: Targeting Th17 Cells with Small Molecules and Small Interference RNA Source: PMC URL: [Link]

-

Title: Th17 Cells in autoimmune diseases Source: Hep Journals URL: [Link]

-

Title: IL-21 and TGF-β are required for differentiation of human TH17 cells Source: SciSpace URL: [Link]

-

Title: (PDF) Therapeutic Potential of Targeting the Th17/Treg Axis in Autoimmune Disorders Source: ResearchGate URL: [Link]

-

Title: Human Th17 Flow Cytometry Staining Kit Source: Elabscience URL: [Link]

-

Title: Transcriptional Regulators of T Helper 17 Cell Differentiation in Health and Autoimmune Diseases Source: Frontiers in Immunology URL: [Link]

-

Title: Real-time quantitative PCR analysis of expression of IL17 (A), IFNG... Source: ResearchGate URL: [Link]

-

Title: The Treatment with Interleukin 17 Inhibitors and Immune-Mediated Inflammatory Diseases Source: PMC URL: [Link]

-

Title: Transcriptional Regulation of Th17 Cell Differentiation Source: PMC URL: [Link]

-

Title: TGF-β promotes Th17 cell development through inhibition of SOCS3 Source: PMC URL: [Link]

-

Title: (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease Source: PMC URL: [Link]

-

Title: Th17 cell pathogenicity in autoimmune disease Source: PMC URL: [Link]

-

Title: In Vitro Differentiation Protocol for Th1 and Th17 Cells Source: AntBio URL: [Link]

-

Title: Persistence, Pathogenicity and Plasticity: The Role of IL-23 in Th17 Fate Source: JEM-Journal of Experimental Medicine URL: [Link]

-

Title: STAT5 represses a STAT3-independent Th17-like program during Th9 cell differentiation Source: PMC URL: [Link]

-

Title: c-Maf and STAT3 are required for optimal RORγt expression in in vitro... Source: ResearchGate URL: [Link]

-

Title: Human Th17 Differentiation Study Source: Immundnz URL: [Link]

-

Title: IL-6 programs TH-17 cell differentiation by promoting sequential engagement of the IL-21 and IL-23 pathways Source: Institute of Microbiology and Immunology, NYCU URL: [Link]

-

Title: Signal transduction pathways and transcriptional regulation in Th17 cell differentiation Source: PMC URL: [Link]

-

Title: Signal transduction and Th17 cell differentiation Source: PMC URL: [Link]

-

Title: Noncanonical STAT3 activity sustains pathogenic Th17 proliferation and cytokine response to antigen Source: PMC URL: [Link]

-

Title: Th17 cell differentiation Source: Cusabio URL: [Link]

-

Title: The Transcription Factor STAT3 Regulates Pathogenic Th17 Responses in Autoimmune Disease via Noncanonical Roles Source: ACR Meeting Abstracts URL: [Link]

-

Title: The Th17 Lineage: From Barrier Surfaces Homeostasis to Autoimmunity, Cancer, and HIV-1 Pathogenesis Source: PMC URL: [Link]

-

Title: Mechanism of action of IL-17 inhibitors. Secukinumab and ixekizumab... Source: ResearchGate URL: [Link]

-

Title: Quantification of Th1 and Th17 Cells with Intracellular Staining Following PMA/Ionomycin Stimulation Source: PubMed URL: [Link]

-

Title: TCR signaling induces STAT3 phosphorylation to promote TH17 cell differentiation Source: Journal of Experimental Medicine URL: [Link]

-

Title: Novel RORγt inverse agonists limit IL-17-mediated liver inflammation and fibrosis Source: The Journal of Immunology URL: [Link]

-

Title: STAT3 inhibition prevents lung inflammation, remodeling, and accumulation of Th2 and Th17 cells in a murine asthma model Source: Tvardi Therapeutics URL: [Link]

-

Title: Discovery of Retinoic Acid-Related Orphan Receptor γt Inverse Agonists via Docking and Negative Image-Based Screening Source: ACS Omega URL: [Link]

-

Title: Agonists, inverse agonists, and antagonists as therapeutic approaches to manipulate retinoic acid-related orphan receptors Source: Canadian Science Publishing URL: [Link]

-

Title: PD-L1 up-regulation restrains Th17 cell differentiation in STAT3 loss- and STAT1 gain-of-function patients Source: Journal of Experimental Medicine URL: [Link]

-

Title: Quantifying circulating Th17 cells by qPCR: potential as diagnostic biomarker for rheumatoid arthritis Source: White Rose Research Online URL: [Link]

-

Title: Therapeutic Applications: Strategies and Molecules Targeting the IL-17/Th17 Pathway Source: SpringerLink URL: [Link]

-

Title: CCR6 and CXCR6 Identify the Th17 Cells With Cytotoxicity in Experimental Autoimmune Encephalomyelitis Source: Frontiers in Immunology URL: [Link]

-

Title: Quantifying circulating Th17 cells by qPCR: potential as diagnostic biomarker for rheumatoid arthritis Source: White Rose Research Online URL: [Link]

-

Title: Inhibition of interleukin-17, interleukin-23 and the TH17 cell pathway in the treatment of psoriatic arthritis and psoriasis Source: Ovid URL: [Link]

-

Title: Original article - Precision for Medicine Source: Precision for Medicine URL: [Link]

Sources

- 1. Th17 Cells in autoimmune diseases [journal.hep.com.cn]

- 2. static.miltenyibiotec.com [static.miltenyibiotec.com]

- 3. Therapeutic Potential of Targeting the Th17/Treg Axis in Autoimmune Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Th17 cell pathogenicity in autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Targeting Th17 Cells with Small Molecules and Small Interference RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TGF-β promotes Th17 cell development through inhibition of SOCS3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rndsystems.com [rndsystems.com]

- 9. The role of transforming growth factor β in T helper 17 differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Transcriptional Regulation of Th17 Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cusabio.com [cusabio.com]

- 12. consensus.app [consensus.app]

- 13. IL-6 programs TH-17 cell differentiation by promoting sequential engagement of the IL-21 and IL-23 pathways [micimmun.ncku.edu.tw]

- 14. The Transcription Factor STAT3 Regulates Pathogenic Th17 Responses in Autoimmune Disease via Noncanonical Roles - ACR Meeting Abstracts [acrabstracts.org]

- 15. Signal transduction pathways and transcriptional regulation in Th17 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tvarditherapeutics.com [tvarditherapeutics.com]

- 17. rupress.org [rupress.org]

- 18. Transcriptional Regulation of T Helper 17 Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | Transcriptional Regulators of T Helper 17 Cell Differentiation in Health and Autoimmune Diseases [frontiersin.org]

- 21. What are RORγt inverse agonists and how do they work? [synapse.patsnap.com]

- 22. Therapeutic Applications: Strategies and Molecules Targeting the IL-17/Th17 Pathway | Musculoskeletal Key [musculoskeletalkey.com]

- 23. The Treatment with Interleukin 17 Inhibitors and Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. academic.oup.com [academic.oup.com]

- 28. ovid.com [ovid.com]

- 29. cdnsciencepub.com [cdnsciencepub.com]

- 30. rndsystems.com [rndsystems.com]

- 31. file.elabscience.com [file.elabscience.com]

- 32. Intracellular Flow Cytometry | Intracellular Staining [bdbiosciences.com]

- 33. T Helper 17 Cells Overview | Thermo Fisher Scientific - HK [thermofisher.com]

- 34. researchgate.net [researchgate.net]

- 35. Frontiers | CCR6 and CXCR6 Identify the Th17 Cells With Cytotoxicity in Experimental Autoimmune Encephalomyelitis [frontiersin.org]

- 36. researchgate.net [researchgate.net]

Target Deconvolution and Pharmacological Profiling of N-(4-acetylphenyl)-3-(isopropylsulfonyl)benzamide

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Document Type: In-Depth Technical Guide & Deconvolution Strategy

Executive Summary & Core Directive

In modern phenotypic drug discovery, identifying the exact molecular targets of a screening hit is the most critical bottleneck. N-(4-acetylphenyl)-3-(isopropylsulfonyl)benzamide (CAS: 919844-00-1) is a highly privileged small molecule scaffold that frequently emerges in high-throughput screening (HTS) libraries. Rather than acting as a single-target "magic bullet," its structural topology suggests polypharmacology.

As a Senior Application Scientist, my objective in this whitepaper is not merely to list putative targets, but to provide a rigorous, self-validating experimental framework for deconvoluting the biological targets of this specific compound. By analyzing its distinct pharmacophores—the benzamide core and the isopropylsulfonyl moiety—we can predict its target space and deploy advanced chemoproteomic workflows to validate these interactions in live cellular systems.

Pharmacophore Analysis & Predictive Target Space

To understand what this molecule targets, we must first understand why its structural components dictate specific protein interactions. The causality of binding is rooted in the thermodynamics of its functional groups:

-

The Benzamide Core: Benzamides are classic pharmacophores known to interact with the zinc-dependent active sites of Histone Deacetylases (HDACs) and the orthosteric binding pockets of monoamine GPCRs. The amide nitrogen acts as a crucial hydrogen bond donor.

-

The Isopropylsulfonyl Moiety: The bulky, electron-withdrawing sulfonyl group paired with a lipophilic isopropyl chain is highly effective at engaging solvent-exposed regions or the ATP-binding hinge regions of kinases. Recent structural biology studies have demonstrated that isopropylsulfonyl-phenyl derivatives act as potent dual inhibitors of Anaplastic Lymphoma Kinase (ALK) and HDACs .

-

The Acetylphenyl Group: This moiety provides a rigid, planar surface for

stacking within hydrophobic protein pockets, while the acetyl ketone serves as a directional hydrogen bond acceptor.

Quantitative Predictive Profiling

Based on the structural homology of N-(4-acetylphenyl)-3-(isopropylsulfonyl)benzamide to known clinical and tool compounds, we can establish a predictive quantitative baseline for target engagement.

| Putative Target Class | Primary Interacting Pharmacophore | Predictive Affinity ( | Orthogonal Validation Assay |

| Receptor Tyrosine Kinases (e.g., ALK) | Isopropylsulfonyl + Amide | 50 nM – 500 nM | Kinase Tracer TR-FRET Assay |

| Class I HDACs (HDAC1/2/3) | Benzamide Core | 1.0 µM – 10.0 µM | Fluorogenic Substrate Cleavage |

| Monoamine GPCRs (e.g., D2R) | Acetylphenyl + Benzamide | > 10.0 µM |

Experimental Workflows for Target Deconvolution

To definitively identify the biological targets of this compound, we must move beyond predictive modeling and employ empirical, proteome-wide assays. The following protocols are designed as self-validating systems , ensuring that false positives are systematically eliminated.

Protocol A: Thermal Proteome Profiling (TPP) / Cellular Thermal Shift Assay (CETSA)

Causality & Principle: Proteins denature and aggregate at specific temperatures (

Step-by-Step Methodology:

-

Cell Culture & Dosing: Culture K562 cells (or a relevant disease model) to

cells/mL. Treat the live cells with 10 µM of N-(4-acetylphenyl)-3-(isopropylsulfonyl)benzamide or a DMSO vehicle control for 1 hour. Causality: Live-cell treatment ensures the compound must cross the cell membrane and survive intracellular metabolism, validating physiological relevance. -

Thermal Gradient Aliquoting: Divide the treated and control cell suspensions into 10 equal aliquots. Heat each aliquot at a specific temperature along a gradient (e.g., 37°C to 67°C) for exactly 3 minutes, followed by 3 minutes at room temperature.

-

Lysis & Ultracentrifugation: Lyse the cells using freeze-thaw cycles in a non-detergent buffer. Centrifuge at 100,000

for 20 minutes at 4°C. Causality: This step physically separates the heat-denatured, aggregated proteins (pellet) from the stably folded proteins (supernatant). -

TMT Multiplexing & LC-MS/MS: Digest the soluble protein fractions with trypsin. Label the peptides from each temperature point with a distinct TMTpro isobaric tag. Pool the samples and analyze via high-resolution LC-MS/MS .

-

Data Analysis: Generate melt curves for all detected proteins. A target is considered validated if it exhibits a reproducible

with a false discovery rate (FDR) < 1%.

Self-Validation Checkpoint: Perform the exact same TPP protocol on cell lysates rather than live cells. If a protein shifts in live cells but NOT in lysates, it is a downstream signaling artifact, not a direct binding target.

Fig 1: Proteome-wide Cellular Thermal Shift Assay (CETSA) workflow for target deconvolution.

Protocol B: Activity-Based Protein Profiling (ABPP) via Photoaffinity Labeling

Causality & Principle: While TPP relies on thermodynamic shifts, ABPP provides physical proof of interaction by covalently crosslinking the compound to its target within the binding pocket.

Step-by-Step Methodology:

-

Probe Synthesis: Synthesize an analog of the compound by appending a diazirine photoreactive group and a terminal alkyne handle to the solvent-exposed acetylphenyl ring.

-

In Situ Crosslinking: Incubate live cells with the probe (1 µM) for 2 hours. Irradiate the cells with 365 nm UV light for 10 minutes on ice. Causality: UV light converts the diazirine into a highly reactive carbene, which instantly forms a covalent bond with the nearest amino acid residue in the target's binding pocket.

-

Click Chemistry (CuAAC): Lyse the cells and perform Copper-Catalyzed Azide-Alkyne Cycloaddition to attach a biotin-azide tag to the covalently bound probe.

-

Enrichment & Proteomics: Pull down the biotinylated protein-ligand complexes using streptavidin-coated magnetic beads. Wash stringently, perform on-bead tryptic digest, and identify the enriched proteins via LC-MS/MS.

Self-Validation Checkpoint: Perform a competition assay by pre-incubating the cells with a 10x excess of the unmodified parent compound before adding the photo-probe. True targets will show a >80% reduction in MS intensity due to competitive displacement.

Mechanistic Impact & Signaling Pathways

If our chemoproteomic workflows confirm that N-(4-acetylphenyl)-3-(isopropylsulfonyl)benzamide acts as a dual ALK/HDAC inhibitor (as its pharmacophore strongly suggests), the downstream biological impact is synergistic. ALK inhibition suppresses the STAT3 survival pathway, while HDAC inhibition forces chromatin relaxation, exposing DNA to apoptotic triggers.

Fig 2: Hypothesized dual-pathway modulation via synergistic ALK and HDAC inhibition.

Conclusion

The deconvolution of N-(4-acetylphenyl)-3-(isopropylsulfonyl)benzamide requires a transition from structural assumption to empirical proteomic validation. By deploying orthogonal systems—thermodynamic stabilization (TPP) and covalent trapping (ABPP)—researchers can confidently map the polypharmacological landscape of this compound, paving the way for targeted lead optimization and mechanism-of-action elucidation.

References

-

Title: Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer Source: Journal of Enzyme Inhibition and Medicinal Chemistry (via PubMed Central) URL: [Link]

-

Title: Thermal Proteome Profiling: Unbiased Assessment of Protein State Through Heat-Induced Stability Changes Source: Proteome Science URL: [Link]

-

Title: Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays Source: eLife URL: [Link]

Methodological & Application

Protocol for Synthesizing N-(4-acetylphenyl)-3-(isopropylsulfonyl)benzamide

Introduction & Strategic Analysis

This application note details a robust, convergent protocol for the synthesis of N-(4-acetylphenyl)-3-(isopropylsulfonyl)benzamide . This target molecule features two distinct electronic environments: an electron-deficient aniline derivative (4-aminoacetophenone) and a meta-substituted sulfonyl benzoic acid.

Retro-Synthetic Logic

The synthesis is designed around a convergent amide coupling strategy. While direct coupling reagents (HATU, EDC) are common in discovery chemistry, the electron-withdrawing nature of the acetyl group on the aniline reduces its nucleophilicity, potentially leading to sluggish reaction rates or incomplete conversion. Therefore, this protocol utilizes an Acid Chloride Activation pathway to ensure high reactivity and yield.

Furthermore, the key building block, 3-(isopropylsulfonyl)benzoic acid , is synthesized de novo from 3-mercaptobenzoic acid to ensure supply chain independence and cost-efficiency.

Reaction Scheme Visualization

Caption: Retrosynthetic disconnection showing the convergent assembly of the amide from synthesized sulfone acid and commercial aniline.

Experimental Protocol

Phase 1: Synthesis of 3-(Isopropylsulfonyl)benzoic acid

This phase converts commercially available 3-mercaptobenzoic acid into the sulfone-bearing acid required for coupling.

Step 1.1: S-Alkylation

Objective: Install the isopropyl group on the sulfur atom.

-

Reagents: 3-Mercaptobenzoic acid (1.0 equiv), Isopropyl iodide (1.2 equiv), Potassium Hydroxide (2.5 equiv).

-

Solvent: Ethanol/Water (1:1 v/v).

-

Procedure:

-

Dissolve 3-mercaptobenzoic acid (e.g., 10.0 g) in a solution of KOH (2.5 equiv) in water/ethanol. The extra base is required to deprotonate both the carboxylic acid and the thiol.

-

Cool the solution to 0°C.

-

Add Isopropyl iodide dropwise to control the exotherm.

-

Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor by LCMS or TLC (mobile phase: 5% MeOH in DCM).

-

Workup: Acidify the mixture to pH ~2 using 1N HCl. The product, 3-(isopropylthio)benzoic acid , typically precipitates as a white solid. Filter, wash with cold water, and dry under vacuum.

-

Yield Expectation: 85–95%.

-

Step 1.2: Oxidation to Sulfone

Objective: Oxidize the sulfide to the sulfone state without affecting the aromatic ring.

-

Reagents: 3-(Isopropylthio)benzoic acid (1.0 equiv), Oxone® (Potassium peroxymonosulfate) (1.5–2.0 equiv).

-

Solvent: Methanol/Water (1:1).

-

Procedure:

-

Suspend the sulfide intermediate in MeOH/Water.

-

Add Oxone® in portions at room temperature. Note: The reaction is exothermic; maintain temperature <40°C using a water bath if necessary.

-

Stir for 3–12 hours. The suspension often becomes clearer then reprecipitates salts.

-

Workup: Filter off insoluble salts. Concentrate the filtrate to remove methanol. Dilute the aqueous residue with water and extract with Ethyl Acetate (3x).

-

Dry the organic layer over Na₂SO₄ and concentrate.

-

Purification: Recrystallize from Ethanol/Hexane if necessary.

-

Product: 3-(Isopropylsulfonyl)benzoic acid .

-

Phase 2: Amide Coupling (The "Acid Chloride" Method)

Objective: Couple the synthesized acid with 4-aminoacetophenone. Rationale: 4-Aminoacetophenone is a poor nucleophile. Standard carbodiimide couplings (EDC/NHS) may fail or yield poorly. Converting the acid to the highly reactive acid chloride ensures complete reaction.

Step 2.1: Acid Chloride Generation

-

Reagents: 3-(Isopropylsulfonyl)benzoic acid (1.0 equiv), Thionyl Chloride (SOCl₂) (5.0 equiv) OR Oxalyl Chloride (1.2 equiv) + DMF (cat.).

-

Solvent: Toluene or DCM (anhydrous).

-

Procedure:

-

Suspend the acid in anhydrous Toluene.

-

Add Thionyl Chloride carefully.

-

Reflux for 2 hours. The solution should become homogeneous.

-

Critical Step: Evaporate the solvent and excess SOCl₂ completely under reduced pressure. Co-evaporate with Toluene twice to remove trace acid gases.

-

Intermediate: 3-(Isopropylsulfonyl)benzoyl chloride (usually an off-white solid or oil). Use immediately.

-

Step 2.2: Amidation

-

Reagents: 3-(Isopropylsulfonyl)benzoyl chloride (1.0 equiv, from above), 4-Aminoacetophenone (1.0 equiv), Pyridine (3.0 equiv) or Triethylamine (3.0 equiv).

-

Solvent: Dichloromethane (DCM) (Anhydrous).

-

Procedure:

-

Dissolve 4-aminoacetophenone (1.0 equiv) and Pyridine (3.0 equiv) in dry DCM. Cool to 0°C.

-

Dissolve the freshly prepared acid chloride in a minimal amount of dry DCM.

-

Add the acid chloride solution dropwise to the amine solution.[1]

-

Allow to warm to room temperature and stir for 2–4 hours.

-

Monitoring: Check by TLC (50% EtOAc/Hexanes). The limiting amine spot should disappear.

-

Step 2.3: Workup and Purification

-

Quench: Add water to the reaction mixture.

-

Wash: Transfer to a separatory funnel. Wash the organic layer with:

-

1N HCl (2x) – Critical to remove unreacted pyridine and aniline.

-

Sat. NaHCO₃ (2x) – Removes unreacted acid.

-

Brine (1x).

-

-

Dry & Concentrate: Dry over MgSO₄, filter, and concentrate.

-

Purification: The crude material is often pure enough. If not, recrystallize from Ethanol or perform flash chromatography (Gradient: 0 -> 5% MeOH in DCM).

Data Summary & Characterization

| Parameter | Specification / Expectation |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₁₈H₁₉NO₄S |

| Molecular Weight | 345.41 g/mol |

| ¹H NMR (DMSO-d₆) | δ ~10.5 (s, 1H, NH), 8.4 (s, 1H, Ar-H), 8.2 (d, 1H, Ar-H), 8.0 (d, 2H, Aniline Ar-H), 7.9 (d, 2H, Aniline Ar-H), 7.8 (t, 1H, Ar-H), 3.4 (sept, 1H, CH of iPr), 2.5 (s, 3H, Acetyl CH₃), 1.2 (d, 6H, iPr CH₃). |

| Key IR Bands | ~1680 cm⁻¹ (Ketone C=O), ~1650 cm⁻¹ (Amide C=O), ~1300/1150 cm⁻¹ (Sulfone). |

Troubleshooting & Expert Tips

-

Low Yield in Step 1.1 (Alkylation): Ensure the reaction is not too hot during iodide addition; isopropyl iodide is volatile (bp 89°C). Use a reflux condenser if heating is required later.

-

Incomplete Oxidation (Step 1.2): If the sulfoxide intermediate persists (check LCMS), add more Oxone and stir longer. Sulfones are very stable; over-oxidation is rarely an issue here.

-

Sluggish Amidation: If the aniline remains unreacted, add a catalytic amount of DMAP (4-dimethylaminopyridine) to the coupling reaction.

-

Solubility: The final product is likely sparingly soluble in ether/hexane but soluble in DMSO, DMF, and hot alcohols. Use this solubility profile for recrystallization.

References

-

Amide Coupling Overview

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

-

-

Oxidation of Sulfides to Sulfones

-

Trost, B. M., & Curran, D. P. (1981). Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate. Tetrahedron Letters, 22(14), 1287-1290. Link

-

- Synthesis of 3-(Isopropylsulfonyl)benzoic acid derivatives: (General Protocol Adaptation) Journal of Medicinal Chemistry protocols for sulfone-based LXR/ROR agonists often utilize the alkylation-oxidation sequence described above. See e.g., J. Med. Chem. 2008, 51, 16, 4968–4977.

Sources

Application Note: Preparation of 3-(Isopropylsulfonyl)benzoic Acid Amides

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Scientific Rationale

3-(Isopropylsulfonyl)benzoic acid amides represent a highly versatile class of building blocks in medicinal chemistry. Historically, derivatives such as

From a drug design perspective, the incorporation of the bulky, electron-withdrawing isopropylsulfonyl moiety at the meta position of the benzamide core serves multiple functions:

-

Steric Shielding: It introduces a specific spatial geometry that can lock the molecule into favorable binding conformations.

-

Physicochemical Modulation: The sulfonyl group increases the Topological Polar Surface Area (TPSA) for targeted hydrogen bonding, while the isopropyl chain balances the overall lipophilicity (LogP), optimizing blood-brain barrier (BBB) permeability.

Retrosynthetic Analysis & Mechanistic Insights

To ensure a self-validating and scalable synthetic system, the preparation of these amides is broken down into a robust three-stage workflow. Each step is designed with specific chemical causality to maximize yield and prevent side reactions.

-

Thioether Oxidation: The sequence begins with the oxidation of 3-(isopropylthio)benzoic acid. For laboratory-scale synthesis, meta-chloroperoxybenzoic acid (mCPBA) is the oxidant of choice [2]. Causality: mCPBA is highly electrophilic, allowing for rapid, low-temperature oxidation of the thioether to the sulfone without degrading the carboxylic acid. The reaction proceeds cleanly through a sulfoxide intermediate.

-

Carboxylic Acid Activation: Direct amidation of carboxylic acids is thermodynamically unfavorable. Therefore, the acid is converted into an acyl chloride. Causality: Thionyl chloride (SOCl₂) is used with a catalytic amount of N,N-dimethylformamide (DMF). DMF reacts with SOCl₂ to form the highly electrophilic Vilsmeier-Haack reagent, which significantly lowers the activation energy of the chlorination step, ensuring complete conversion.

-

Nucleophilic Amidation: The acyl chloride is reacted with a primary or secondary amine. Causality: A non-nucleophilic base, such as triethylamine (Et₃N), is strictly required. It acts as an acid scavenger to neutralize the hydrochloric acid (HCl) byproduct. Without Et₃N, the reactant amine would be protonated into an unreactive ammonium salt, stalling the reaction at 50% theoretical yield.

Experimental Protocols

Note: All reactions should be performed under an inert nitrogen (N₂) atmosphere using oven-dried glassware to prevent the hydrolysis of moisture-sensitive intermediates.

Protocol A: Synthesis of 3-(Isopropylsulfonyl)benzoic acid

-

Preparation: In a 250 mL round-bottom flask, dissolve 3-(isopropylthio)benzoic acid (10.0 mmol, 1.0 eq) in 50 mL of anhydrous dichloromethane (DCM). Cool the mixture to 0 °C using an ice-water bath.

-

Oxidation: Slowly add mCPBA (22.0 mmol, 2.2 eq, 77% w/w) in small portions over 30 minutes. Self-Validation: The reaction is highly exothermic; maintaining 0 °C prevents thermal runaway and over-oxidation.

-

Propagation: Remove the ice bath and stir at room temperature for 4 hours. Monitor via Thin-Layer Chromatography (TLC) (Eluent: Hexanes/EtOAc 1:1) until the starting material spot disappears.

-

Work-up: Quench the reaction by adding 30 mL of 10% aqueous sodium sulfite (Na₂SO₃) to destroy unreacted peroxides (verify with starch-iodide paper). Wash the organic layer with water (2 x 30 mL) and brine (30 mL). Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Protocol B: Preparation of 3-(Isopropylsulfonyl)benzoyl chloride

-

Activation: Suspend the crude 3-(isopropylsulfonyl)benzoic acid (1.0 eq) in 40 mL of anhydrous toluene. Add SOCl₂ (30.0 mmol, 3.0 eq) followed by 2 drops of anhydrous DMF.

-

Reflux: Equip the flask with a reflux condenser and a gas scrubber. Heat the mixture to 80 °C for 3 hours. Self-Validation: The cessation of vigorous gas evolution (SO₂ and HCl) serves as a visual indicator of reaction completion.

-

Isolation: Cool to room temperature. Evaporate the toluene and excess SOCl₂ under high vacuum to yield the crude acid chloride as a viscous oil. Do not purify; use immediately in Protocol C.

Protocol C: Amidation to Final Derivatives

-

Amine Preparation: In a clean flask, dissolve the target amine (e.g., isopropylamine, 12.0 mmol, 1.2 eq) and Et₃N (15.0 mmol, 1.5 eq) in 20 mL of anhydrous DCM at 0 °C.

-

Coupling: Dissolve the crude acid chloride from Protocol B in 10 mL of DCM. Add this solution dropwise to the amine mixture over 15 minutes.

-

Completion: Stir at room temperature for 2 hours.

-

Purification: Wash the organic phase with 1M HCl (20 mL) to remove excess amines, followed by saturated aqueous NaHCO₃ (20 mL) to remove any hydrolyzed carboxylic acid. Dry over MgSO₄, concentrate, and purify via silica gel flash chromatography.

Data Presentation

Table 1: Physicochemical Properties & Yields of Synthesized Derivatives

| Target Compound | Amine Reagent | Molecular Formula | MW ( g/mol ) | Typical Yield (%) | LogP (Est.) |

| Isopropylamine | C₁₃H₁₉NO₃S | 269.36 | 82 | 3.66 | |

| Diethylamine | C₁₄H₂₁NO₃S | 283.39 | 78 | 3.85 | |

| tert-Butylamine | C₁₄H₂₁NO₃S | 283.39 | 75 | 4.10 | |

| 3-(Isopropylsulfonyl)benzamide | Ammonia (0.5M in dioxane) | C₁₀H₁₃NO₃S | 227.28 | 85 | 1.80 |

Workflow Visualization

Synthetic workflow for 3-(isopropylsulfonyl)benzoic acid amides.

References

-

Title: Synthesis and muscle-relaxing activity of o-, m-, and p-alkylsulfonylbenzamides and related isoquinoline derivatives. Source: Journal of Medicinal Chemistry, 1968, 11 (5), 1023-1028. URL: [Link][1]

Sources

Application Note: In Vitro Assay for Th17 Differentiation Using RORγt Inhibitors

Introduction: The Th17 Cell-RORγt Axis in Immunity and Autoimmune Disease

T helper 17 (Th17) cells are a distinct lineage of CD4+ effector T cells critical for host defense against extracellular bacteria and fungi. Their signature function is the production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A), IL-17F, and IL-22. However, the potent inflammatory response mediated by Th17 cells is a double-edged sword. Dysregulation and excessive activity of Th17 cells are central to the pathogenesis of numerous autoimmune diseases, including psoriasis, rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis.[1][2]